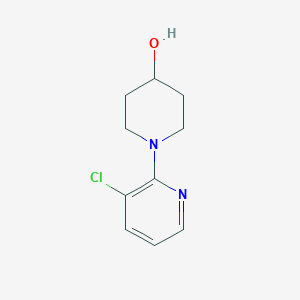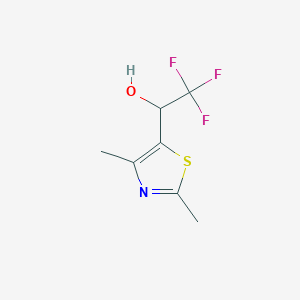
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a thiazole ring substituted with dimethyl groups at positions 2 and 4, and a trifluoroethanol group
Vorbereitungsmethoden
The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dimethylthiazole with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Analyse Chemischer Reaktionen
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethanol group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: Lacks the trifluoroethanol group, resulting in different chemical and biological properties.
2,4-Dimethylthiazol-5-yl)methanol: Similar structure but with a methanol group instead of trifluoroethanol, leading to different reactivity and applications.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Contains additional functional groups, resulting in unique properties and applications.
The uniqueness of this compound lies in its combination of the thiazole ring with the trifluoroethanol group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8F3NOS |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H8F3NOS/c1-3-5(13-4(2)11-3)6(12)7(8,9)10/h6,12H,1-2H3 |
InChI-Schlüssel |
JFLCFBNOLDQVCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
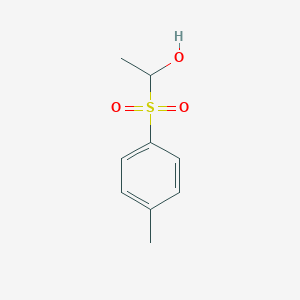


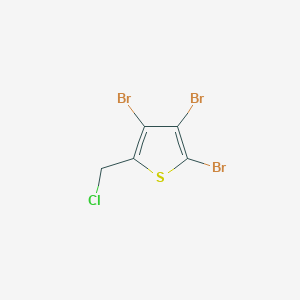
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)
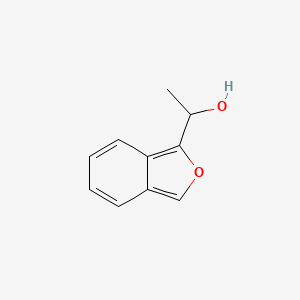
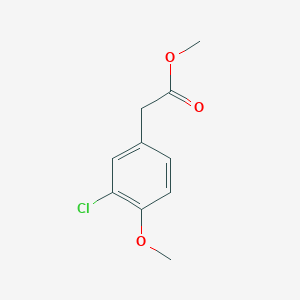

![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)

![Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B8617994.png)
